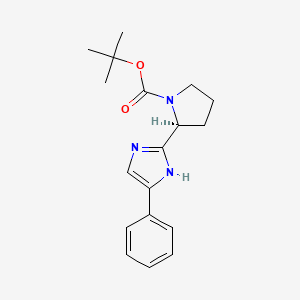tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13835670
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H23N3O2 |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-7-10-15(21)16-19-12-14(20-16)13-8-5-4-6-9-13/h4-6,8-9,12,15H,7,10-11H2,1-3H3,(H,19,20)/t15-/m0/s1 |
| Standard InChI Key | HWFTXTHMZXBTKL-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=CC=C3 |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, reflects its stereochemistry at the C2 position of the pyrrolidine ring. Key structural attributes include:
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 313.39 g/mol |
| CAS Registry Number | 1252037-59-4 |
| Purity (HPLC) | ≥99.63% |
The Boc group at the pyrrolidine nitrogen enhances solubility in organic solvents and stabilizes the amine during synthetic transformations .
Stereochemical Configuration
The (2S) configuration ensures enantioselectivity in downstream applications, such as receptor binding or enzyme inhibition. X-ray crystallography of analogous compounds reveals a twisted envelope conformation in the pyrrolidine ring, with dihedral angles of ~78–87° between substituents . This geometry influences intermolecular interactions in crystal packing and biological activity .
Synthetic Routes and Optimization
Key Synthetic Strategies
Synthesis typically involves multi-step sequences leveraging cross-coupling, cyclization, and protection/deprotection chemistry:
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling introduces the phenyl group to pre-functionalized imidazole intermediates. For example, bromophenyl analogs are synthesized using PdCl₂(dppf)₂, arylboronic acids, and K₂CO₃ in dimethoxyethane (DME)/H₂O . Adapting this method for phenyl substitution would require phenylboronic acid as the coupling partner.
Example Protocol
-
React tert-butyl (2S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate with phenylboronic acid under Pd catalysis.
-
Purify via flash chromatography (EtOAc/hexane) to isolate the phenyl-substituted product .
Cyclocondensation
Imidazole rings are constructed via cyclocondensation of α-amino ketones with aldehydes. For instance, reaction of Boc-protected pyrrolidine-2-carboxaldehyde with aniline derivatives under acidic conditions yields the imidazole core .
Chiral Resolution
The (2S) configuration is preserved using chiral auxiliaries or asymmetric catalysis. Supercritical fluid chromatography (SFC) on Chiralcel columns resolves enantiomers with >99% ee .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Off-white to yellow solid | |
| Melting Point | Not reported (predicted: 160–180°C) | – |
| Solubility | DMSO, DMF, CH₂Cl₂ | |
| Storage Conditions | 2–8°C, protected from light |
The Boc group’s lipophilicity (logP ≈ 3.2) facilitates membrane permeability in bioactive analogs .
Applications in Drug Discovery
Neurological Targets
Pyrrolidine-imidazole hybrids exhibit affinity for ionotropic glutamate receptors (iGluRs), particularly NMDA subtypes. For example, tert-butyl (2S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate shows IC₅₀ = 200 nM at GluN1/GluN2A receptors . The phenyl variant may similarly modulate neurotransmission pathways.
Metabolic Disorders
Radicamine analogs derived from Boc-protected pyrrolidines inhibit α-glucosidase (IC₅₀ ~1 μM), a target for type 2 diabetes . The phenyl group’s π-stacking interactions with enzyme active sites enhance potency .
Antimicrobial Activity
Anthraquinone-conjugated pyrrolidine carboxamides demonstrate broad-spectrum antibacterial effects (MIC = 2–8 μg/mL) . Functionalization at the imidazole 5-position (e.g., phenyl) optimizes pharmacokinetics .
Comparative Analysis with Bromophenyl Analogs
Bromophenyl derivatives exhibit higher halogen-bonding potential, favoring protein-ligand interactions .
Challenges and Future Directions
-
Stereochemical Stability: Epimerization at C2 under acidic/basic conditions necessitates mild deprotection methods (e.g., TFA in CH₂Cl₂) .
-
Scalability: Pd-catalyzed couplings require optimization for gram-scale synthesis .
-
Biological Profiling: Limited data exist on the phenyl variant’s pharmacokinetics and toxicity.
Future studies should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume